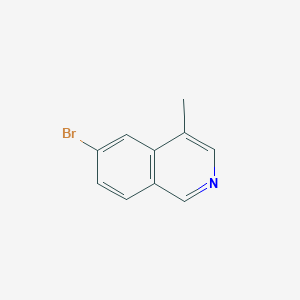

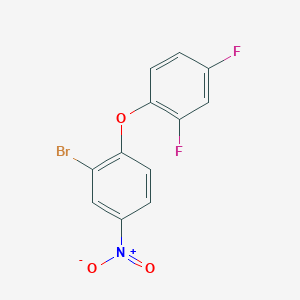

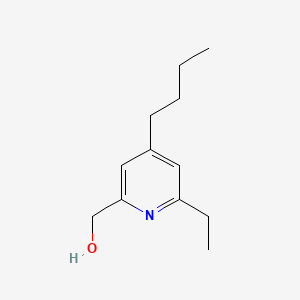

![molecular formula C15H14BrClO3 B1450588 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene CAS No. 1706450-55-6](/img/structure/B1450588.png)

1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene

Overview

Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications

Application

“1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Method of Application

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Results

This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

2. Medicinal Chemistry: Antidepressant Molecules

Application

While not directly mentioned, it’s possible that “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene” could be used in the synthesis of antidepressant molecules, given its structural similarity to other compounds used in such syntheses .

Method of Application

The synthesis of antidepressant molecules often involves metal-catalyzed reactions . Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results

The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

3. Industrial Scale-Up: SGLT2 Inhibitors

Application

This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Method of Application

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Results

This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

4. Synthesis of Aryl 1,3-Diketones

Application

4-Bromoanisole, which is structurally similar to “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene”, was used in the synthesis of aryl 1,3-diketones .

Method of Application

The specific method of application isn’t mentioned in the source, but it’s likely that it involves standard organic synthesis techniques .

Results

The results or outcomes of this application aren’t specified in the source .

5. Industrial Scale-Up: SGLT2 Inhibitors

Application

This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Method of Application

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Results

This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

6. Synthesis of Aryl 1,3-Diketones

Application

4-Bromoanisole, which is structurally similar to “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene”, was used in the synthesis of aryl 1,3-diketones .

Method of Application

The specific method of application isn’t mentioned in the source, but it’s likely that it involves standard organic synthesis techniques .

Results

The results or outcomes of this application aren’t specified in the source .

Safety And Hazards

This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions involving the compound, including potential applications, modifications, or areas of interest.

Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a specific compound like “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene”, it may be necessary to conduct original research to obtain some or all of this information.

properties

IUPAC Name |

1-bromo-2-chloro-4-methoxy-5-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO3/c1-18-11-5-3-10(4-6-11)9-20-15-7-12(16)13(17)8-14(15)19-2/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHDYNXDWANNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

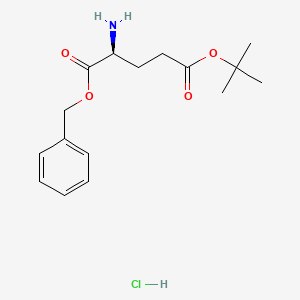

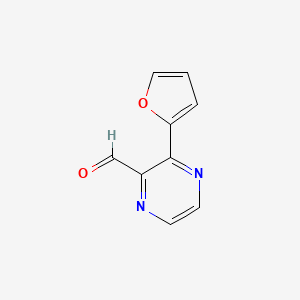

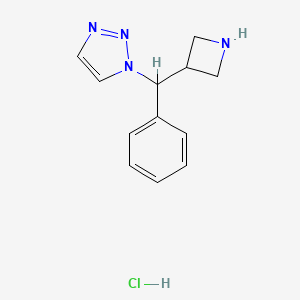

![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

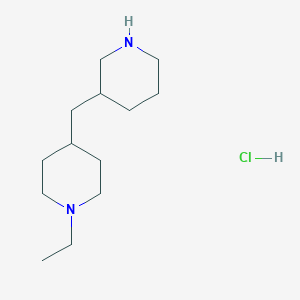

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)